4-Bromobenzyl thiocyanate
Overview
Description
4-Bromobenzyl thiocyanate is a chemical compound that has been studied in various contexts, including its use in the synthesis of other compounds and its potential applications in materials science. While the provided papers do not directly discuss 4-bromobenzyl thiocyanate, they do provide insights into related compounds and their properties, which can be informative for understanding the behavior and applications of 4-bromobenzyl thiocyanate.
Synthesis Analysis
The synthesis of related bromobenzyl compounds often involves reactions with thiocyanate or isocyanate. For instance, the synthesis of 4-bromo-N-(di-n-propylcarbamothioyl)benzamide involves the reaction of 4-bromobenzoyl chloride with potassium thiocyanate, followed by condensation with di-n-propylamine . Similarly, the synthesis of various benzisothiazol-3(2H)-one derivatives is achieved through a copper-catalyzed tandem reaction of o-bromobenzamide derivatives with potassium thiocyanate in water . These methods suggest potential pathways for synthesizing 4-bromobenzyl thiocyanate and related compounds.
Molecular Structure Analysis
The molecular structure of bromobenzyl compounds has been characterized using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was determined using single-crystal X-ray structure determination . Additionally, the molecular structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was investigated using both experimental and theoretical methods, including Hartree–Fock and density functional theory . These studies provide a detailed understanding of the molecular geometry and electronic structure of bromobenzyl compounds.
Chemical Reactions Analysis
The reactivity of bromobenzyl thiocyanate-like compounds has been explored in various chemical reactions. For instance, 4-methylbenzyl thiocyanate was found to have three electrophilic sites that can undergo nucleophilic attack, leading to complex secondary reactions . The study of these reactions provides insights into the reactivity and potential applications of 4-bromobenzyl thiocyanate in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzyl compounds have been extensively studied. The electrochemical properties of 4-bromobenzyl isocyanate, for example, were investigated for its potential use as a polymerizable electrolyte additive in lithium-ion batteries . The compound was found to polymerize electrochemically to form an overcharge-inhibiting film on the cathode surface. Additionally, the photolysis of benzyl thiocyanate was compared with that of benzyl selenocyanate and benzyl bromide, revealing differences in hydrogen abstraction efficiency . These studies highlight the diverse physical and chemical behaviors of bromobenzyl compounds, which could be relevant to 4-bromobenzyl thiocyanate.
Scientific Research Applications
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Thiocyanation Reactions
- Scientific Field : Organic & Biomolecular Chemistry
- Application Summary : Thiocyanates, including 4-Bromobenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .
- Methods of Application : The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .
- Results or Outcomes : The introduction of SCN groups into parent molecules has broad application prospects and has shown excellent antibacterial, antiparasitic, and anticancer activities .
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Synthesis of Antimicrobial and Antiproliferative Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 4-Bromobenzyl thiocyanate can be used in the synthesis of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives, which have shown prospective antimicrobial and antiproliferative activities .
- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .
- Results or Outcomes : The synthesized compounds have shown promising antimicrobial and antiproliferative activities .
- Building Blocks in Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Organic thiocyanates, including 4-Bromobenzyl thiocyanate, are valued building blocks in organic synthesis . They allow efficient access to various sulfur-containing functional groups and scaffolds .
- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .
- Results or Outcomes : The synthesized compounds can be used as building blocks in the synthesis of more complex organic molecules .
- Chemical Building Block
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromobenzyl thiocyanate can be used as a chemical building block in organic synthesis . It can be used to construct various sulfur-containing functional groups and scaffolds .
- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .
- Results or Outcomes : The synthesized compounds can be used as building blocks in the synthesis of more complex organic molecules .
Safety And Hazards
Future Directions
Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Therefore, the synthesis and study of thiocyanates, including 4-Bromobenzyl thiocyanate, have broad application prospects .
properties
IUPAC Name |
(4-bromophenyl)methyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPFECHCVOXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300466 | |
Record name | (4-Bromophenyl)methyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzyl thiocyanate | |
CAS RN |
2740-89-8 | |
Record name | (4-Bromophenyl)methyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2740-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl)methyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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